Tetrahydro-2H-pyran-4-carboxamid
Übersicht
Beschreibung
Tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound tetrahydro-2H-pyran-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wurde als potenzieller Inhibitor für ATM-Proteine (Ataxie-Teleangiektasie-mutiert) identifiziert, die an der zellulären Reaktion auf DNA-Schäden beteiligt sind. Inhibitoren wie Tetrahydro-2H-pyran-4-carboxamid können in Kombination mit DNA-Doppelstrangbruch-induzierenden Mitteln verwendet werden, um das Antitumorpotential in Maus-Xenograft-Modellen zu demonstrieren .
Chemische Synthese
This compound wird als Baustein in der chemischen Synthese verwendet. Es kann bei der Synthese verschiedener organischer Verbindungen verwendet werden, insbesondere solcher, die die Dialkylether-Funktionsgruppe enthalten .
Computerchemie
Die Daten der Verbindung, wie z. B. NMR, HPLC, LC-MS, UPLC und mehr, können in Computerchemie-Programmen wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD für Simulationsvisualisierungen verwendet werden .
Safety and Hazards
Tetrahydro-2H-pyran-4-carboxamide is a solid and should be stored in a dry room temperature environment . The safety pictograms indicate that it is harmful if swallowed (H302) and it may cause eye irritation (GHS07) .
Relevant Papers There are several papers related to tetrahydro-2H-pyran-4-carboxamide and its related compounds . These papers provide valuable information about the compound and its potential applications.
Eigenschaften
IUPAC Name |
oxane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYLVBDCVINQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526525 | |
Record name | Oxane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344329-76-6 | |
Record name | Oxane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2H-pyran-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for tetrahydro-2H-pyran-4-carboxamide derivatives discussed in these research papers?
A1: These compounds act as 5-lipoxygenase (5-LO) inhibitors. [, , , , ] 5-LO is a key enzyme in the arachidonic acid pathway, responsible for the production of leukotrienes, potent inflammatory mediators. By inhibiting 5-LO, these compounds prevent leukotriene synthesis, thereby reducing inflammation. [, ]
Q2: What structural modifications have been explored to improve the pharmaceutical properties of tetrahydro-2H-pyran-4-carboxamide-based 5-LO inhibitors?
A2: Researchers have focused on modifying the substituents on the phenyl ring attached to the tetrahydro-2H-pyran-4-carboxamide core. For instance, replacing a methoxy group with a carboxamide group led to the discovery of 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454). This change decreased lipophilicity, resulting in improved metabolic stability, bioavailability, and a better toxicological profile. [] Further modifications involved exploring various heterocyclic substituents on the phenylthio moiety to optimize inhibitory potency and pharmacokinetic properties. [, ] This led to the development of 4-{3-[4-(2-methyl-1H-imidazol-1-yl)phenylthio]}phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,610), a compound with promising characteristics for further development. []
Q3: How does the in vitro activity of these compounds translate to in vivo efficacy?
A4: Studies with CJ-13,610 demonstrate a good correlation between in vitro and in vivo data. The compound showed potent inhibition of 5-LO in both enzyme-based assays and human blood cells. [, ] Importantly, the concentrations needed for inhibition in these in vitro systems correlated well with the plasma exposures required to achieve efficacy in animal models of inflammation. [, ] This suggests that in vitro data can be valuable for predicting the in vivo efficacy of these 5-LO inhibitors.
Q4: Which cytochrome P450 (CYP) enzymes are primarily involved in the metabolism of CJ-13,610?
A5: Research indicates that CYP3A4 and 3A5 are the major enzymes responsible for the metabolism of CJ-13,610 in humans. This finding was supported by studies using cDNA-expressed CYP enzymes and the CYP3A4/5 inhibitor ketoconazole. [] Understanding the metabolic pathways of drug candidates is crucial for predicting potential drug-drug interactions and for guiding dose selection in clinical trials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.